molecular formula C20H22N2O3 B2551455 1,3-Benzodioxol-5-yl[4-(4-ethylphenyl)piperazin-1-yl]methanone CAS No. 873587-93-0

1,3-Benzodioxol-5-yl[4-(4-ethylphenyl)piperazin-1-yl]methanone

Cat. No. B2551455
M. Wt: 338.407
InChI Key: NQGCSRDIZRINOD-UHFFFAOYSA-N
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Description

1,3-Benzodioxol-5-yl[4-(4-ethylphenyl)piperazin-1-yl]methanone, also known by other names such as N,N-Dimethylpentylone , is a synthetic cathinone compound. Its chemical structure consists of a benzodioxole ring fused with a piperazine moiety. This compound has stimulant properties and has been investigated for various applications .


Synthesis Analysis

The synthesis of this compound involves several steps. While I don’t have specific details on the synthetic route, it likely includes reactions such as condensation, cyclization, and functional group modifications. Researchers have explored different synthetic pathways to obtain N,N-Dimethylpentylone, but further studies are needed to optimize its synthesis .


Molecular Structure Analysis

The molecular formula of N,N-Dimethylpentylone is C14H19NO3 , with a molecular weight of approximately 249.31 g/mol . The compound features a benzodioxole ring (1,3-benzodioxol-5-yl) attached to a piperazine group (4-(4-ethylphenyl)piperazin-1-yl) via a ketone functional group. The precise arrangement of atoms and bond angles can be visualized using molecular modeling techniques .


Chemical Reactions Analysis

N,N-Dimethylpentylone may undergo various chemical reactions, including oxidation, reduction, and substitution. Researchers have explored its reactivity in the context of drug metabolism and potential drug interactions. Investigating its behavior under different conditions is crucial for understanding its pharmacological effects .

properties

IUPAC Name

1,3-benzodioxol-5-yl-[4-(4-ethylphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-2-15-3-6-17(7-4-15)21-9-11-22(12-10-21)20(23)16-5-8-18-19(13-16)25-14-24-18/h3-8,13H,2,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQGCSRDIZRINOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Benzodioxol-5-yl[4-(4-ethylphenyl)piperazin-1-yl]methanone

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